molecular formula C₁₁H₇D₁₀O₄PS B1157664 Fensulfothion Oxon Sulfide-d10

Fensulfothion Oxon Sulfide-d10

Cat. No.: B1157664
M. Wt: 286.35
Attention: For research use only. Not for human or veterinary use.
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Description

Fensulfothion Oxon Sulfide-d10 (CAS: 3070-13-1; molecular formula: C₁₁H₁₇O₄PS) is a deuterated isotopologue of fensulfothion oxon sulfide, where ten hydrogen atoms are replaced by deuterium. This compound is primarily utilized in advanced biochemical and environmental research to study pesticide metabolism, degradation pathways, and environmental persistence via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Its isotopic labeling ensures precise tracking in complex matrices, making it indispensable for regulatory assessments and toxicological studies .

Structurally, this compound belongs to the organophosphorus pesticide family, characterized by a thiophosphoric acid ester backbone. Key functional groups include a methylsulfinyl moiety and a phosphorothioate group, which influence its reactivity and environmental behavior .

Properties

Molecular Formula

C₁₁H₇D₁₀O₄PS

Molecular Weight

286.35

Synonyms

NSC 132955-d10;  O,O-Diethyl O-(4-Methylthiophenyl) Phosphate-d10;  Diethyl 4-(Methylthio)phenyl Ester Phosphoric Acid-d10; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Derivatives

Fensulfothion Oxon Sulfide-d10 shares structural homology with several organophosphorus pesticides and their metabolites (Table 1). Notable analogues include:

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Use
This compound C₁₁H₁₇O₄PS (deuterated) 276.29 (non-D) Phosphorothioate, methylsulfide Metabolic tracing, environmental MS
Fensulfothion Sulfone-d10 C₁₁H₇D₁₀O₅PS₂ 334.42 Phosphorothioate, methylsulfone Quantification in residue analysis
Fenthion Sulfoxide D6 C₁₀H₉D₆O₄PS₂ 300.36 Phosphorothioate, methylsulfoxide Antiandrogenic activity studies
Paraoxon C₁₀H₁₄NO₆P 275.19 Phosphoester, nitrophenyl Cholinesterase inhibition assays
Fenitrothion C₉H₁₂NO₅PS 277.23 Phosphorothioate, nitrophenyl Broad-spectrum insecticide

Key Structural Differences :

  • Polarity: this compound is less polarized than paraoxon due to its sulfur atom at the phosphorus center, reducing its affinity for hydrolytic enzymes like organophosphate hydrolases .
  • Deuterium Labeling: The deuterated form (d10) exhibits a ~10 Da mass shift compared to non-deuterated analogues, enabling unambiguous detection in MS .

Biochemical Interactions and Enzyme Inhibition

This compound and its analogues exhibit distinct interactions with enzymes (Table 2):

Compound Target Enzyme Inhibition Constant (Ki or IC50) Binding Mode
This compound SsoPox (bacterial hydrolase) Ki = 7.78 mM (in 0.01% SDS) Non-productive binding via sulfur-metal interaction
Paraoxon Acetylcholinesterase IC50 = 0.1 µM Irreversible phosphorylation
Fenitrothion Androgen Receptor IC50 = 0.8 µM Competitive inhibition of DHT
Fenthion Sulfoxide SsoPox Not determined Binds to α-metal in active site

Mechanistic Insights :

  • This compound acts as a competitive inhibitor of SsoPox, a bacterial organophosphate hydrolase. Its sulfur atom preferentially binds to the α-metal (iron) in the enzyme’s bimetallic center, inducing non-productive conformational changes in loop 8 (up to 2.5 Å displacement) .
  • In contrast, paraoxon’s oxygen atom facilitates stronger polarization, leading to higher hydrolytic activity and cholinesterase inhibition .

Analytical Behavior and Purification Challenges

Recovery rates during sample preparation vary significantly among analogues (Table 3):

Compound C18 SPE Recovery (%) Liquid-Liquid Distribution Recovery (%) Normal-Phase Column Recovery (%)
This compound Not reported 72.1 (first partition) ≥80 (DSC-NH2 column)
Fensulfothion Oxon 60.2 60.2 (first partition) ≥80
Bromopropylate 47.6 (acetonitrile) Not applicable Not reported

Critical Observations :

  • This compound exhibits suboptimal recovery (~72%) in liquid-liquid distribution due to its moderate polarity, requiring multiple purification steps .
  • Deuterated analogues like Fensulfothion Sulfone-d10 show stable recovery (≥80%) in normal-phase columns, attributed to their sulfone group’s reduced interaction with silica .

Environmental and Metabolic Stability

  • Degradation Pathways: this compound undergoes oxidation to sulfone derivatives in aerobic environments, similar to non-deuterated fensulfothion .
  • Antiandrogenic Activity : Fenthion sulfoxide (IC50 = 78.1 µM) and fenitrothion (IC50 = 0.8 µM) exhibit stronger antiandrogenic effects compared to this compound, which remains uncharacterized in this context .

Q & A

Q. What are the critical physicochemical properties of Fensulfothion Oxon Sulfide-d10, and how do they influence experimental design?

  • Methodological Answer : Key properties include its molecular formula (C₁₁H₁₇O₄PS₂), molecular weight (308.35), and logP value (-2.30), which predict solubility and partitioning behavior in environmental matrices . These properties guide solvent selection (e.g., using polar solvents for extraction) and inform stability studies under varying pH/temperature conditions. Experimental protocols should validate these properties using techniques like HPLC or GC-MS to ensure reproducibility .

Q. How should researchers handle and store this compound to maintain isotopic integrity and prevent degradation?

  • Methodological Answer : Store in airtight, labeled containers at 0–6°C to prevent thermal decomposition or isotopic exchange . Use fluoropolymer gloves (EN374-certified) and safety goggles during handling to avoid contamination . For trace analysis, pre-rinse glassware with deuterated solvents to minimize background interference .

Q. What analytical techniques are most effective for quantifying this compound in environmental samples?

  • Methodological Answer : Gas chromatography-tandem mass spectrometry (GC-MS/MS) is preferred due to its sensitivity in detecting deuterated analogs at low concentrations (e.g., 20–150% recovery ranges) . Optimize ionization parameters (e.g., electron impact mode) and use matrix-matched calibration to account for signal suppression in complex samples like soil or plant extracts .

Q. How can researchers confirm the purity and isotopic enrichment of synthesized this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at specific positions. Pair with high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98% d10) and rule out non-deuterated byproducts . Regularly cross-validate with certified reference materials .

Q. What are the primary applications of this compound in environmental toxicology studies?

  • Methodological Answer : It serves as an internal standard for quantifying non-deuterated Fensulfothion metabolites (e.g., sulfone or oxon derivatives) in pesticide residue analysis. Applications include fate studies in water-soil systems and biomonitoring in non-target organisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates of this compound across different concentration ranges (e.g., -12.6% at 75% vs. -8.5% at 20%)?

  • Methodological Answer : Nonlinear recovery trends may arise from matrix effects or detector saturation. Implement standard addition methods to correct for matrix interference and validate linearity across a wider dynamic range (e.g., 0.1–100 ppb). Use statistical tools like Bland-Altman plots to assess systematic bias .

Q. What strategies optimize chromatographic separation of this compound from co-eluting metabolites in multi-residue analyses?

  • Methodological Answer : Employ orthogonal separation techniques, such as coupling a DB-5MS column (non-polar) with a Zorbax Eclipse Plus C18 (polar) in a 2D-GC setup. Adjust temperature gradients and carrier gas flow rates to resolve structurally similar compounds like Fenthion sulfoxide .

Q. How do isotopic exchange reactions impact the reliability of this compound in long-term stability studies?

  • Methodological Answer : Monitor deuterium loss via accelerated stability testing under stress conditions (e.g., 40°C/75% RH). Use kinetic modeling (Arrhenius equation) to predict degradation rates and establish re-test intervals. Compare with non-deuterated analogs to isolate isotope-specific effects .

Q. What experimental controls are essential when using this compound to study metabolic pathways in vivo?

  • Methodological Answer : Include negative controls (e.g., deuterium-free matrices) to identify background signals. Use stable isotope tracing (¹³C/²H dual labeling) to differentiate between host metabolism and microbial transformation in gut or soil microbiomes .

Q. How can machine learning improve the detection limits of this compound in high-throughput screening?

  • Methodological Answer : Train convolutional neural networks (CNNs) on GC-MS/MS spectral libraries to automate peak integration and reduce false positives in noisy datasets. Validate models using cross-lab reproducibility studies and open-source tools like MS-DIAL .

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